1,3-Bis(4-bromophenyl)propanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

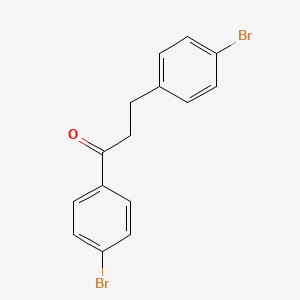

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDQAUVBWSUMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Bis 4 Bromophenyl Propanone

The synthesis of 1,3-Bis(4-bromophenyl)propanone can be achieved through various organic reactions. These methods primarily focus on the formation of carbon-carbon bonds to construct the diarylpropanone backbone.

One common approach involves a Friedel-Crafts acylation reaction. byjus.commasterorganicchemistry.com This electrophilic aromatic substitution typically uses an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acyl group to an aromatic ring. byjus.commasterorganicchemistry.com For the synthesis of this compound, this could involve the reaction of 4-bromobenzyl chloride with a suitable acylating agent or the acylation of bromobenzene (B47551) with a propanoyl derivative under Friedel-Crafts conditions. A key advantage of the Friedel-Crafts acylation is the avoidance of carbocation rearrangements, which can be a limiting factor in Friedel-Crafts alkylations. masterorganicchemistry.comyoutube.com

Another powerful tool for the synthesis of such ketones is the Grignard reaction . organic-chemistry.orgleah4sci.combyjus.com This involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. organic-chemistry.org For instance, a Grignard reagent derived from a bromobenzyl halide could react with a suitable ester or acyl chloride. The reaction with an ester typically results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com However, careful control of reaction conditions can potentially lead to the desired ketone.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling and the Heck reaction , also offer versatile routes to diarylpropanones. The Suzuki reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used for the formation of carbon-carbon bonds and could be adapted to synthesize this compound by coupling a boronic acid derivative of a bromophenyl group with a suitable propanone precursor. researchgate.netnih.gov The Heck reaction, on the other hand, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species. organic-chemistry.orgwikipedia.orgnih.gov This could be envisioned to form the propanone structure through a multi-step sequence involving the initial formation of a substituted alkene followed by oxidation.

A less common but reported method for a similar compound, 1,3-bis(2-bromophenyl)propane, involved an aldol (B89426) condensation followed by reduction steps. tandfonline.com This suggests that a Claisen-Schmidt condensation between 4-bromoacetophenone and 4-bromobenzaldehyde (B125591) could produce a chalcone (B49325) intermediate, which upon subsequent reduction of the double bond and the carbonyl group, could yield the desired propanone.

Optimization and Scale Up Considerations in the Synthesis of 1,3 Bis 4 Bromophenyl Propanone

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale requires careful optimization of various parameters to ensure efficiency, cost-effectiveness, and safety. For the synthesis of 1,3-Bis(4-bromophenyl)propanone, several key factors must be considered.

Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield and purity of the product. For instance, in palladium-catalyzed reactions like the Suzuki and Heck couplings, the solvent system can influence catalyst activity and stability. wikipedia.org Biphasic systems, including water, are sometimes employed in Suzuki couplings, offering economic and safety benefits. wikipedia.org Temperature control is crucial in many of these reactions. For example, in Grignard reactions, higher temperatures can favor the formation of side products. libretexts.org

Catalyst and Reagent Loading: In catalytic reactions, minimizing the amount of catalyst used is a primary goal for scale-up to reduce costs. The efficiency of the catalyst, often expressed as turnover number (TON) and turnover frequency (TOF), becomes a critical metric. organic-chemistry.org The choice of ligands for the metal catalyst, such as phosphines or N-heterocyclic carbenes in palladium catalysis, can dramatically affect the reaction's efficiency and the required catalyst loading. organic-chemistry.orgnih.gov

Purification: The isolation and purification of the final product are significant aspects of scale-up. The presence of byproducts, such as biphenyl (B1667301) from Wurtz-type coupling in Grignard reactions, necessitates effective purification methods. libretexts.org Techniques like crystallization are often preferred for large-scale production due to their efficiency and cost-effectiveness compared to chromatographic methods. orgsyn.org The choice of solvent for crystallization is critical to obtain high purity and yield. orgsyn.org

Process Safety: The inherent hazards of the reagents and reaction conditions must be carefully managed. For example, Grignard reagents are highly reactive and require anhydrous conditions, as they react vigorously with water. leah4sci.com Similarly, the use of flammable solvents like diethyl ether necessitates appropriate safety precautions. libretexts.org

The following table summarizes key considerations for optimizing the synthesis of this compound:

| Parameter | Optimization Considerations |

| Solvent | Polarity, boiling point, solubility of reactants and products, potential for side reactions, and environmental impact. |

| Temperature | Balancing reaction rate with the potential for side reactions and decomposition of reactants or products. |

| Catalyst System | Choice of metal and ligand, catalyst loading, and catalyst stability under reaction conditions. |

| Base | Strength and solubility of the base, particularly in palladium-catalyzed cross-coupling reactions. |

| Purification | Selection of appropriate techniques such as crystallization, distillation, or chromatography to achieve desired purity. |

Green Chemistry Principles in the Development of 1,3 Bis 4 Bromophenyl Propanone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of 1,3-Bis(4-bromophenyl)propanone can lead to more sustainable and environmentally friendly production methods.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and condensations generally have higher atom economy than substitution reactions that generate stoichiometric byproducts.

Use of Less Hazardous Chemical Syntheses: This principle encourages the use of substances that possess little or to no toxicity to human health and the environment. This includes the selection of safer solvents and reagents. For example, exploring water as a solvent in Suzuki couplings is a green alternative to volatile organic compounds (VOCs). wikipedia.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. researchgate.net Catalytic reactions, such as the Suzuki and Heck couplings, are inherently greener than stoichiometric methods like the traditional Friedel-Crafts acylation, which often requires more than a stoichiometric amount of the Lewis acid catalyst. masterorganicchemistry.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible can significantly reduce energy consumption. The development of highly active catalysts that can operate under milder conditions is a key area of research in green chemistry.

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific aromatic compound, the broader principle encourages the use of raw materials derived from renewable sources.

The following table outlines how green chemistry principles can be applied to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Favoring addition and condensation reactions over substitutions. |

| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents; avoiding chlorinated solvents. |

| Catalysis | Employing catalytic methods like Suzuki or Heck reactions over stoichiometric ones. |

| Energy Efficiency | Developing catalysts that function at lower temperatures and pressures. |

| Waste Prevention | Optimizing reactions to minimize byproduct formation. |

By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Unveiling the Molecular Architecture: A Spectroscopic Examination of this compound

The compound this compound, a dibrominated derivative of dibenzyl ketone, presents a unique molecular framework for detailed structural analysis. Through the application of sophisticated spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), the precise arrangement of atoms and the nature of the chemical bonds within this molecule can be elucidated. This article delves into the specific spectral characteristics of this compound, providing a comprehensive overview of its structural characterization.

Crystallographic Studies of 1,3 Bis 4 Bromophenyl Propanone

Comparison of Solid-State Conformation with Theoretical Models

The solid-state conformation of 1,3-Bis(4-bromophenyl)propanone, as determined by single-crystal X-ray diffraction, reveals a specific arrangement of its constituent atoms in the crystal lattice. The molecule crystallizes in the monoclinic space group P2₁/c.

Detailed crystallographic data for this compound is presented in the table below.

| Parameter | Value |

| Empirical Formula | C₁₅H₁₂Br₂O |

| Formula Weight | 368.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.082(2) |

| b (Å) | 4.8880(10) |

| c (Å) | 25.132(5) |

| α (°) | 90 |

| β (°) | 96.39(3) |

| γ (°) | 90 |

| Volume (ų) | 1353.1(5) |

| Z | 4 |

| Temperature (K) | 293(2) |

| CCDC Number | 735814 |

| Data obtained from Varughese and Draper (2010), Crystal Growth & Design. |

While specific theoretical modeling studies exclusively for this compound are not extensively reported in the literature, computational methods such as Density Functional Theory (DFT) are powerful tools for predicting the gas-phase conformation of molecules. Such theoretical models for analogous diaryl ketones often explore the rotational barriers around the single bonds connecting the aryl groups to the propanone backbone.

A comparison between the experimentally determined solid-state structure and a theoretical gas-phase model would likely highlight the influence of crystal packing forces. In the gas phase, the molecule is free to adopt its lowest energy conformation, which is primarily determined by intramolecular forces. However, in the solid state, intermolecular interactions such as van der Waals forces and potential weak halogen bonding can lead to a conformation that, while not necessarily the absolute minimum in the gas phase, allows for the most efficient packing in the crystal lattice. For substituted dibenzyl ketones, the interplay of these forces dictates the final observed solid-state structure.

Exploration of Polymorphism and Crystal Growth Optimization Strategies

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. While no specific studies dedicated to the polymorphism of this compound have been reported, the potential for its existence can be inferred from studies on related aromatic ketones. The conformational flexibility of the propanone linker and the potential for different packing arrangements of the bromophenyl groups suggest that the formation of different polymorphs under varying crystallization conditions is plausible. The presence of the bromine atoms could also lead to different intermolecular halogen bonding networks, further increasing the likelihood of polymorphism.

The successful growth of high-quality single crystals is a prerequisite for accurate crystallographic analysis. For organic compounds like this compound, crystal growth is typically achieved from solution. Key strategies for optimizing crystal growth include:

Solvent Selection: The choice of solvent is crucial. A solvent in which the compound has moderate solubility is often ideal. Slow evaporation of the solvent from a saturated or near-saturated solution is a common and effective technique.

Temperature Control: Slow cooling of a saturated solution can also yield high-quality crystals. This method relies on the decrease in solubility of the compound as the temperature is lowered, leading to controlled crystal growth.

For this compound, the primary literature indicates that single crystals suitable for X-ray diffraction were obtained by slow evaporation from a suitable organic solvent. The optimization of this process would involve screening various solvents and controlling the rate of evaporation to obtain crystals of appropriate size and quality.

Reactivity and Derivatization Strategies of 1,3 Bis 4 Bromophenyl Propanone

Transformations at the Carbonyl Functionality

The ketone group is a key functional handle for derivatization, participating in a variety of reduction, condensation, and nucleophilic addition reactions.

The carbonyl group of 1,3-diarylpropanones can be completely reduced to a methylene (B1212753) group (CH₂) to form the corresponding alkane, or partially reduced to a secondary alcohol.

One established method for the complete deoxygenation of a related compound, 1,3-bis(4-bromophenyl)-2-propen-1-one, to yield 1,3-bis(4-bromophenyl)propane involves the use of triethylsilane in trifluoroacetic acid. iucr.org This ionic hydrogenation method is effective for reducing ketones to alkanes. A similar strategy could be applied to 1,3-bis(4-bromophenyl)propanone.

A two-step reduction is also a common strategy. For the analogous compound 1,3-bis(2-bromophenyl)propanone, the carbonyl was first reduced to a secondary alcohol using lithium aluminum hydride (LiAlH₄). tandfonline.com The resulting 1,3-bis(2-bromophenyl)-2-propanol was then fully deoxygenated to the alkane using red phosphorus and hydroiodic acid (HI). tandfonline.com These classical reduction methods highlight pathways to generate 1,3-bis(4-bromophenyl)propane and its corresponding alcohol.

| Starting Material | Product | Reagents and Conditions | Reference |

|---|---|---|---|

| 1,3-bis(4-bromophenyl)-2-propen-1-one | 1,3-bis(4-bromophenyl)propane | Triethylsilane, Trifluoroacetic Acid, N₂, 0°C to RT | iucr.org |

| 1,3-bis(2-bromophenyl)propanone | 1,3-bis(2-bromophenyl)propan-2-ol | Lithium Aluminum Hydride, Ether, 0°C | tandfonline.com |

| 1,3-bis(2-bromophenyl)propan-2-ol | 1,3-bis(2-bromophenyl)propane | Red Phosphorus, 57% aq. HI, reflux | tandfonline.com |

The carbonyl group of this compound is susceptible to attack by various nucleophiles. Condensation reactions with amines or hydrazines can lead to the formation of imines, hydrazones, or azines. For instance, symmetric bis(azine) ligands have been prepared through the condensation of related hydrazine (B178648) derivatives with aldehydes, demonstrating a viable reaction pathway. researchgate.net

Multicomponent reactions, such as the Biginelli or Ugi reactions, often involve ketone functionalities and lead to the synthesis of complex heterocyclic structures. uni-halle.de While direct examples with this compound are not prevalent in the literature, its structure is amenable to such transformations. Nucleophilic addition of organometallic reagents, like Grignard or organolithium compounds, would result in the formation of tertiary alcohols, further expanding the molecular complexity.

Synthetic Utility of the Aromatic Bromine Substituents

The two bromine atoms serve as valuable anchor points for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. libretexts.orgyoutube.com The bromine atoms in this compound are well-suited for such transformations, including the Suzuki-Miyaura, Sonogashira, and Heck couplings. libretexts.orgnih.gov These reactions allow for the introduction of a wide variety of substituents onto the phenyl rings.

The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is particularly noteworthy. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgnih.gov By applying this methodology, the bromine atoms can be substituted with alkyne groups, leading to the formation of diarylalkyne derivatives. For example, the symmetrical Sonogashira coupling of 1-bromo-4-iodobenzene (B50087) with an alkyne has been used to produce bis(4-bromophenyl)acetylene, a structurally analogous transformation. wikipedia.org The reactivity order of halogens (I > Br > Cl) allows for selective couplings if different halogens are present. libretexts.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Aryl-Aryl, Aryl-Vinyl | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira | Terminal Alkyne | Aryl-Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base |

| Heck | Alkene | Aryl-Vinyl | Pd(0) or Pd(II) salt, Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine | Aryl-Nitrogen | Pd(0) complex with specialized phosphine (B1218219) ligands, Strong Base |

| Stille | Organotin compound | Aryl-Aryl, Aryl-Vinyl | Pd(0) complex |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. masterorganicchemistry.com Unlike electrophilic aromatic substitution, the SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group. masterorganicchemistry.com

The success of an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. masterorganicchemistry.comsemanticscholar.org These groups are necessary to stabilize the anionic intermediate. In this compound, the only substituent on the ring besides the bromine is the propanone-linked benzyl (B1604629) group. This group is only moderately electron-withdrawing and is not positioned ortho or para to the bromine atom. Consequently, the substrate is not strongly activated towards SNAr, and this class of reaction is generally unfavorable compared to palladium-catalyzed cross-coupling for functionalizing the aryl rings.

Cyclization and Heterocycle Formation via this compound as a Precursor

The 1,3-diarylpropane framework of the molecule is a valuable building block for the synthesis of various heterocyclic systems. The ketone functionality, in combination with the adjacent methylene groups, can react with binucleophiles to form rings.

For example, β-diketones are well-known precursors for synthesizing a wide range of heterocycles. Although this compound is a ketone rather than a diketone, its structure can be adapted for similar cyclization strategies. Reaction with hydrazine derivatives could yield pyrazoles or pyridazines. Condensation with ureas or thioureas could lead to pyrimidine-based heterocycles, similar to the Biginelli reaction. uni-halle.de

The synthesis of triazinane rings, a class of saturated six-membered heterocycles containing three nitrogen atoms, has been reported from related starting materials. For instance, 1,3-bis(4-bromophenyl)-5-propyl-1,3,5-triazinane was synthesized via the condensation of 4-bromoaniline, n-propylamine, and formaldehyde. eurjchem.com While this does not use this compound directly, it demonstrates a route to a target heterocyclic system mentioned in the outline.

Similarly, the formation of imidazolidine (B613845) rings can be achieved through the condensation of a ketone with a 1,2-diamine like ethylenediamine (B42938). This reaction typically proceeds via the formation of an imine followed by intramolecular cyclization. The reaction of this compound with a substituted ethylenediamine could thus provide a direct pathway to novel imidazolidine derivatives bearing two 4-bromophenylmethyl substituents.

Design and Synthesis of Functionalized Analogs and Derivatives of this compound

The strategic design of analogs and derivatives of this compound leverages its inherent reactivity at two primary sites: the 1,3-dicarbonyl unit and the two carbon-bromine bonds on the phenyl rings. This dual reactivity allows for the construction of complex heterocyclic systems and the introduction of diverse functionalities through cross-coupling reactions.

A cornerstone of derivatization is the reaction of the propanone's active methylene group and ketone with binucleophiles to form heterocyclic rings. For instance, condensation with hydrazine or its derivatives leads to the formation of pyrazole (B372694) rings, while reaction with guanidine (B92328) or urea (B33335) yields pyrimidine (B1678525) rings. These heterocyclic cores are prevalent in many biologically active compounds.

Furthermore, the presence of two bromine atoms on the phenyl rings opens the door for extensive functionalization via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful reaction enables the formation of new carbon-carbon bonds by coupling the aryl bromide with a wide array of boronic acids and their derivatives. This strategy allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the molecular diversity of the resulting analogs.

A key synthetic approach involves a multi-step process where the this compound is first converted into a heterocyclic intermediate, such as a pyrimidine, which is then further functionalized. An example of this is the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), which can be synthesized from precursors derived from p-bromophenylacetic acid. google.com This brominated pyrimidine derivative serves as an excellent substrate for subsequent Suzuki-Miyaura coupling reactions.

The following table details the derivatization of a closely related pyrimidine scaffold, 5-(4-bromophenyl)-4,6-dichloropyrimidine, via Suzuki-Miyaura coupling with various arylboronic acids. mdpi.com This reaction highlights the utility of the bromo-phenyl moiety in generating a library of functionalized pyrimidine derivatives. The reactions are typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base and a suitable solvent system. mdpi.com

| Entry | Arylboronic Acid | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 75 |

| 2 | 3-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 72 |

| 3 | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 79 |

| 4 | 3-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 76 |

| 5 | 4-Fluorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 65 |

| 6 | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 68 |

| 7 | 4-(Trifluoromethyl)phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 58 |

| 8 | Naphthalen-1-ylboronic acid | K₃PO₄ | 1,4-Dioxane | 70 |

This table presents data on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids to illustrate the derivatization potential of the bromo-phenyl group. mdpi.com

The synthesis of 2-amino-4,6-diarylpyrimidines is another important derivatization pathway. rsc.org This is often achieved through the condensation of chalcones (α,β-unsaturated ketones) with guanidine hydrochloride. rsc.org this compound can serve as a precursor to the necessary chalcone (B49325) intermediates through reactions like the Knoevenagel condensation with aromatic aldehydes. wikipedia.orgorganic-chemistry.org The resulting bis-brominated chalcone can then be cyclized with guanidine to form a 2-amino-4,6-bis(4-bromophenyl)pyrimidine. This bromo-substituted pyrimidine can then be further diversified using Suzuki coupling reactions.

Similarly, the reaction of this compound with hydrazine or substituted hydrazines is a direct route to 3,5-bis(4-bromophenyl)pyrazole derivatives. nih.govnih.gov These reactions typically proceed via a cyclocondensation mechanism. nih.gov The resulting pyrazole, with its two aryl bromide handles, is a prime candidate for dual Suzuki-Miyaura coupling, allowing for the symmetrical or asymmetrical introduction of new functional groups. The use of different palladium catalysts and ligands can be crucial for achieving high yields in these coupling reactions, especially with potentially inhibiting nitrogen-rich heterocycles like pyrazole. nih.gov

Advanced Research Applications and Potential of 1,3 Bis 4 Bromophenyl Propanone

Role as a Key Intermediate in Organic Synthesis and as a Scaffold for Novel Compound Libraries

1,3-Bis(4-bromophenyl)propanone serves as a crucial starting material in the synthesis of a variety of organic compounds. Its reactive nature allows for the construction of diverse molecular architectures, particularly heterocyclic compounds. The presence of two bromine atoms provides sites for cross-coupling reactions, enabling the introduction of various functional groups and the extension of the molecular framework.

The symmetrical nature of the molecule, combined with the reactivity of the ketone and the aryl bromides, makes it an ideal scaffold for the development of compound libraries. By systematically modifying different parts of the molecule, chemists can generate a large number of structurally related compounds. These libraries are invaluable in drug discovery and materials science for screening and identifying molecules with desired biological activities or physical properties. The use of such scaffolds allows for the exploration of a wide chemical space, increasing the probability of finding novel and effective compounds. nih.gov

Contributions to Materials Science and Polymer Chemistry

The unique electronic and structural features of this compound make it a valuable precursor in the field of materials science, particularly for the development of advanced polymers and optoelectronic materials.

Monomer in Conjugated Polymer Synthesis for Advanced Materials

While research on this compound itself as a direct monomer is specific, related diones and chalcones are extensively used in the synthesis of conjugated polymers. These polymers, characterized by alternating single and double bonds, exhibit interesting electronic and optical properties. The diketone moiety can be incorporated into polymer backbones to influence their conformation and electronic characteristics. For instance, chalcone (B49325) derivatives, which share structural similarities, are known to form polymers with applications in various fields. koyauniversity.org The bromine atoms on the phenyl rings of this compound offer reactive sites for polymerization reactions, such as Suzuki or Stille coupling, which are common methods for creating conjugated polymers. The resulting polymers could potentially be used in the development of chemosensors, where the interaction of the polymer with a specific chemical species leads to a detectable signal.

Precursor for Optoelectronic Materials and Organic Semiconductors

The aromatic and electron-withdrawing nature of the bromophenyl groups, combined with the carbonyl functionality, suggests that derivatives of this compound could possess interesting optoelectronic properties. The synthesis of chalcone derivatives, for example, has been a focus of research for creating materials with potential applications in organic electronic devices. koyauniversity.org The energy gap of these materials is a critical parameter, and modifications to the core structure of this compound could be used to tune this property. For instance, theoretical and experimental studies on brominated chalcone derivatives have shown that they can have band-gap energies suitable for use in organic electronics. koyauniversity.org

Supramolecular Chemistry and Crystal Engineering Studies

The structure of this compound lends itself to studies in supramolecular chemistry and crystal engineering, where the focus is on controlling the arrangement of molecules in the solid state.

Design of Controlled Non-covalent Interactions in Crystal Packing

The bromine atoms in this compound can participate in halogen bonding, a type of non-covalent interaction that is increasingly being used to direct the assembly of molecules in crystals. By carefully choosing other functional groups to be introduced into the molecule, it is possible to create a network of predictable and controlled interactions, such as hydrogen bonds and halogen bonds. This control over the crystal packing is crucial for designing materials with specific properties, such as nonlinear optical activity or specific solid-state reactivity.

Computational Chemistry and Molecular Modeling Insights

Computational methods provide a powerful lens through which to understand the intrinsic characteristics of this compound at a molecular level, offering predictions of its behavior and properties without the need for initial laboratory synthesis and analysis.

Computational tools and databases like PubChem offer a wealth of predicted molecular properties for this compound, which are derived from its two-dimensional structure. nih.gov These descriptors are crucial for predicting its pharmacokinetic profile and potential as a research chemical. Key computed properties include its molecular weight, lipophilicity (as estimated by XLogP3), and topological polar surface area (TPSA). nih.gov

The XLogP3 value of 4.5 suggests that the molecule is significantly lipophilic, or fat-soluble, which influences its ability to cross biological membranes. nih.gov The topological polar surface area of 17.1 Ų is relatively small, relating to the surface area occupied by its oxygen atom. nih.gov This value is often used in conjunction with other parameters to predict transport properties. The molecule features one hydrogen bond acceptor (the carbonyl oxygen) and no hydrogen bond donors. nih.gov The presence of four rotatable bonds indicates a degree of conformational flexibility, primarily around the bonds connecting the phenyl rings to the propanone backbone. nih.gov

The reactivity of this compound is dictated by its functional groups. The ketone's carbonyl group (C=O) is a primary site for nucleophilic addition reactions. The two bromophenyl groups, containing electron-withdrawing bromine atoms, are susceptible to various cross-coupling reactions, allowing for further functionalization of the molecule.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₅H₁₂Br₂O | Indicates the elemental composition of the molecule. nih.gov |

| Molecular Weight | 368.06 g/mol | The mass of one mole of the substance. nih.gov |

| XLogP3 | 4.5 | A measure of lipophilicity, affecting solubility and membrane permeability. nih.gov |

| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms bonded to electronegative atoms. nih.gov |

| Hydrogen Bond Acceptor Count | 1 | The number of electronegative atoms (in this case, oxygen) capable of accepting a hydrogen bond. nih.gov |

| Rotatable Bond Count | 4 | Indicates the molecule's conformational flexibility. nih.gov |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | Relates to the polarity of the molecule and influences its transport properties. nih.gov |

While static computed properties provide a snapshot, molecular dynamics (MD) simulations can reveal the dynamic behavior of this compound, exploring its conformational landscape and how it interacts with itself and other molecules. The four rotatable bonds allow the two bromophenyl groups to adopt various orientations relative to each other. nih.gov

Crystal structure analysis of the closely related compound, 1,3-Bis(4-bromophenyl)propane, where the ketone group is reduced, shows that the bromophenyl substituents are positioned in an anti conformation relative to the propane (B168953) linker. iucr.orgiucr.org The phenyl rings in this related structure are oriented nearly perpendicular to the central chain, and the kinked arrangement prevents significant π-stacking interactions between the aromatic rings. iucr.orgiucr.org It is highly probable that this compound adopts a similar kinked, non-planar conformation. MD simulations would allow researchers to map the energy landscape of this conformational flexibility, identifying the most stable low-energy states.

The primary intermolecular forces governing the interactions of this compound are van der Waals forces, specifically London dispersion forces, and dipole-dipole interactions. libretexts.org The large electron clouds of the bromine atoms and the extensive surface area of the phenyl rings contribute to strong London dispersion forces. libretexts.org Furthermore, the polar carbonyl (C=O) bond and the carbon-bromine (C-Br) bonds create a permanent molecular dipole moment, leading to electrostatic dipole-dipole attractions between molecules. libretexts.org These non-covalent interactions are critical in determining the compound's physical properties, such as its melting and boiling points, and how it might fit into a receptor's binding pocket. libretexts.org

Investigation of Molecular Interactions and Bio-relevant Scaffolds (e.g., molecular modeling of derivatives for receptor binding studies)

The true potential of this compound in advanced research lies in its use as a foundational scaffold for creating derivatives designed to interact with biological targets. By systematically modifying its structure, scientists can develop libraries of related compounds to probe the binding pockets of proteins like receptors and enzymes.

The core structure of this compound can be readily altered. For instance, the central ketone can be involved in reactions to introduce new functional groups, or the bromine atoms on the phenyl rings can be replaced using techniques like Suzuki or Buchwald-Hartwig coupling. This creates a diverse set of molecules with varied shapes, sizes, and electronic properties. Examples of such derivatives include compounds where the propanone structure is modified by adding different amine-containing groups. uni.luuni.luuni.lu

The investigation of these derivatives often follows a multi-step process. Initially, a library of compounds is synthesized based on the this compound scaffold. These new molecules are then tested in biological assays to measure their interaction with a specific target. For example, in neuroscience research, radioligand competition binding assays are used to determine if a compound binds to a particular neurotransmitter receptor, such as dopamine (B1211576) or serotonin (B10506) receptors. nih.gov In these experiments, the novel compound's ability to displace a known radioactive ligand from the receptor indicates its binding affinity. nih.gov

Computational modeling plays a crucial role in this process. Molecular docking simulations can predict how each derivative might fit into the three-dimensional structure of a receptor's binding site. Subsequently, more intensive molecular dynamics simulations can be run to assess the stability of the predicted binding pose and elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that anchor the molecule within the site. nih.gov This synergy between experimental screening and computational modeling allows researchers to build structure-activity relationships (SAR), which correlate specific chemical modifications with changes in biological activity. This knowledge, in turn, guides the design of next-generation compounds with improved potency and selectivity for the target, potentially leading to new therapeutic agents or research tools. nih.gov

Table 2: Examples of Compound Classes Derived from Propanone-like Scaffolds for Research

| Derivative Class Name | Core Scaffold Modification | Potential Research Application |

|---|---|---|

| 1-(4-bromophenyl)-3-(substituted-anilino)propan-1-one | Replacement of one bromobenzyl group with a substituted aniline (B41778) group via the propanone linker. uni.luuni.lu | Probing binding sites of receptors by varying substituents on the aniline ring. |

| 1-(4-bromophenyl)-3-(piperidin-1-yl)propan-1-one | Modification of the propanone backbone to include a piperidine (B6355638) ring. uni.lu | Exploring the role of cyclic amine moieties in molecular recognition. |

| 1-(4-bromophenyl)-3-((4-methylphenyl)thio)-1-propanone | Introduction of a thioether linkage and a different substituted phenyl ring. sigmaaldrich.com | Investigating the impact of sulfur atoms and different aromatic systems on binding interactions. |

Q & A

Q. What are the most reliable synthetic routes for 1,3-bis(4-bromophenyl)propanone, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation using bromobenzene and fumaryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). reports a two-step process:

Friedel-Crafts acylation yields 1,2-bis(4-bromobenzoyl)ethylene.

Cyclization with dienes (e.g., 2,3-dimethylbutadiene) produces derivatives like 4,5-bis(4-bromobenzoyl)-1,2-dimethylcyclohexene in 85% yield.

Optimization involves controlling stoichiometry (excess bromobenzene), temperature (0–5°C for acylation), and catalyst recycling. Purity (>98%) is confirmed via GC/HPLC ().

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer:

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The para-bromine groups enable Suzuki-Miyaura coupling for constructing conjugated systems. Experimental design:

- Use Pd(PPh₃)₄ catalyst, aryl boronic acids, and base (K₂CO₃) in THF/H₂O at 80°C.

- Monitor reaction progress via TLC; isolate products via column chromatography ().

Bromine’s electronegativity enhances electrophilicity, facilitating oxidative addition to Pd(0) catalysts.

Advanced Research Questions

Q. What role does this compound play in materials science, particularly in OLED development?

Methodological Answer: The compound serves as a precursor for emissive layer components in OLEDs. highlights its use in synthesizing:

- Chalcogen-bonded assemblies : Thiadiazole derivatives exhibit strong S⋯N interactions (2.538 Å) for charge transport ().

- Luminescent complexes : Coordinate with transition metals (e.g., Ir, Pt) to tune emission wavelengths.

Experimental protocols involve vacuum deposition or spin-coating, followed by electroluminescence testing.

Q. How can researchers evaluate the biological activity of derivatives of this compound?

Methodological Answer:

- Antimicrobial assays : Test derivatives against Gram-positive/negative bacteria (MIC via broth dilution).

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) ().

- Enzyme inhibition : Monitor binding to kinases or proteases via fluorescence polarization ().

Derivatives with sulfanyl or triazole moieties show enhanced bioactivity due to improved solubility and target affinity ().

Q. What stability challenges arise during storage and handling, and how can they be mitigated?

Methodological Answer:

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

- Yield discrepancies : Compare catalyst systems (e.g., AlCl₃ vs. FeCl₃) and solvent polarity ( vs. 19).

- Spectroscopic variations : Calibrate instruments using certified standards and validate via inter-lab reproducibility tests.

- Byproduct analysis : Use LC-MS to identify impurities (e.g., incomplete acylation products).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.